molecular formula C17H14N2O2 B7474016 N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide

N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7474016
M. Wt: 278.30 g/mol
InChI Key: IBGZUSMSNPMZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide, also known as NAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with various biological processes, making it a valuable tool for studying a wide range of physiological and biochemical phenomena.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is complex and not fully understood. However, it is believed that this compound interacts with various cellular signaling pathways, including the Nrf2/ARE pathway, which plays a key role in regulating oxidative stress and inflammation. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to interact with various neurotransmitter systems, such as the dopamine and glutamate systems, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has potent antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been shown to modulate the activity of various neurotransmitter systems, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its ability to interact with a wide range of biological processes. This makes it a valuable tool for studying various physiological and biochemical phenomena. Additionally, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide is that its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide and its interactions with various cellular signaling pathways. Finally, there is a need for more studies investigating the safety and toxicity of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of naphthalene with 2-pyridylacetic acid. This reaction results in the formation of the intermediate compound, which is subsequently treated with acetic anhydride to produce the final product, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide.

Scientific Research Applications

N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a result, N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide has been used in studies investigating various physiological and biochemical processes, such as oxidative stress, inflammation, and neurodegeneration.

properties

IUPAC Name

N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(12-19-11-4-3-10-17(19)21)18-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGZUSMSNPMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=CC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-2-(2-oxopyridin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.